

A Comprehensive Spectroscopic and Spectrometric Guide to 5-Cyano-2-methoxyphenylboronic Acid

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Compound of Interest

Compound Name: 5-Cyano-2-methoxyphenylboronic acid

Cat. No.: B1603066

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for **5-Cyano-2-methoxyphenylboronic acid**, a key building block in medicinal chemistry and materials science. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation in novel drug development and organic synthesis.

Molecular Structure and Key Features

5-Cyano-2-methoxyphenylboronic acid (CAS No: 612833-37-1) possesses a unique electronic and structural profile arising from the interplay of the electron-withdrawing cyano group and the electron-donating methoxy group on the phenylboronic acid scaffold. This substitution pattern significantly influences its reactivity and its spectral characteristics.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides precise information about the chemical environment of hydrogen atoms within the molecule. The spectrum of **5-Cyano-2-methoxyphenylboronic acid** is characterized by distinct signals for the aromatic protons and the methoxy group protons.

A representative ^1H NMR spectrum was reported in DMSO- d_6 .^[1] The two protons of the boronic acid group ($-\text{B}(\text{OH})_2$) appear as a broad singlet at approximately 8.03 ppm.^[1] The aromatic region displays a multiplet between 7.78 and 7.86 ppm, corresponding to two of the aromatic protons, and a doublet at 7.13 ppm ($J = 11.6$ Hz) for the third aromatic proton.^[1] The three protons of the methoxy group ($-\text{OCH}_3$) resonate as a sharp singlet at 3.85 ppm.^[1]

Table 1: ^1H NMR Spectral Data of **5-Cyano-2-methoxyphenylboronic acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.03	s	2H	$\text{B}(\text{OH})_2$
7.78-7.86	m	2H	Ar-H
7.13	d, $J=11.6$ Hz	1H	Ar-H
3.85	s	3H	$-\text{OCH}_3$

Expert Insight: The downfield shift of the aromatic protons is a direct consequence of the deshielding effects of the electronegative cyano and boronic acid groups. The specific coupling pattern observed is dictated by the ortho, meta, and para relationships between the protons on the substituted benzene ring.

Experimental Protocol: ^1H NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **5-Cyano-2-methoxyphenylboronic acid** in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6).
- **Instrumentation:** Utilize a 300 MHz (or higher) NMR spectrometer.
- **Data Acquisition:** Acquire the spectrum at room temperature. Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak of DMSO- d_6 (δ 2.50 ppm) as an internal standard.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for elucidating the carbon framework of a molecule. Each unique carbon atom in **5-Cyano-2-methoxyphenylboronic acid** gives rise to a distinct signal in the ¹³C NMR spectrum. While specific experimental data for the target molecule is not readily available in the searched literature, a predictive analysis based on the substituent effects can be made.

Table 2: Predicted ¹³C NMR Chemical Shifts for **5-Cyano-2-methoxyphenylboronic acid**

Carbon Atom	Predicted Chemical Shift (δ) ppm	Rationale
C-B	~130-140	Carbon directly attached to the boronic acid group.
C-OCH ₃	~160-165	Aromatic carbon bearing the methoxy group, significantly deshielded.
C-CN	~110-115	Aromatic carbon attached to the cyano group.
C-H (aromatic)	~115-140	Chemical shifts of the remaining aromatic carbons are influenced by the combined electronic effects of the substituents.
-CN	~118-125	Carbon of the cyano group.
-OCH ₃	~55-60	Carbon of the methoxy group.

Expert Insight: The chemical shifts are governed by the electronic environment of each carbon atom. The electron-withdrawing nature of the cyano and boronic acid groups and the electron-donating nature of the methoxy group cause predictable upfield and downfield shifts for the aromatic carbons.

Experimental Protocol: ^{13}C NMR Spectroscopy

- **Sample Preparation:** Prepare a more concentrated sample than for ^1H NMR, typically 20-50 mg in 0.6-0.7 mL of DMSO-d_6 .
- **Instrumentation:** Use a spectrometer with a carbon probe, typically operating at 75 MHz or higher.
- **Data Acquisition:** Employ proton decoupling to simplify the spectrum to single lines for each carbon. A longer acquisition time and a greater number of scans are generally required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- **Data Processing:** Process the FID as described for ^1H NMR. The solvent peak of DMSO-d_6 (δ 39.52 ppm) can be used for chemical shift referencing.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For **5-Cyano-2-methoxyphenylboronic acid**, Electrospray Ionization (ESI) is a suitable soft ionization technique.

In a patent document, the mass spectrum (ESI) of **5-Cyano-2-methoxyphenylboronic acid** showed a peak at m/z 178 ($\text{M}+\text{H}$)⁺.^[1] This corresponds to the protonated molecule, confirming the molecular weight of 177.0 g/mol .

Table 3: Mass Spectrometry Data for **5-Cyano-2-methoxyphenylboronic acid**

Ionization Mode	m/z	Assignment
ESI (+)	178	$[\text{M}+\text{H}]^+$

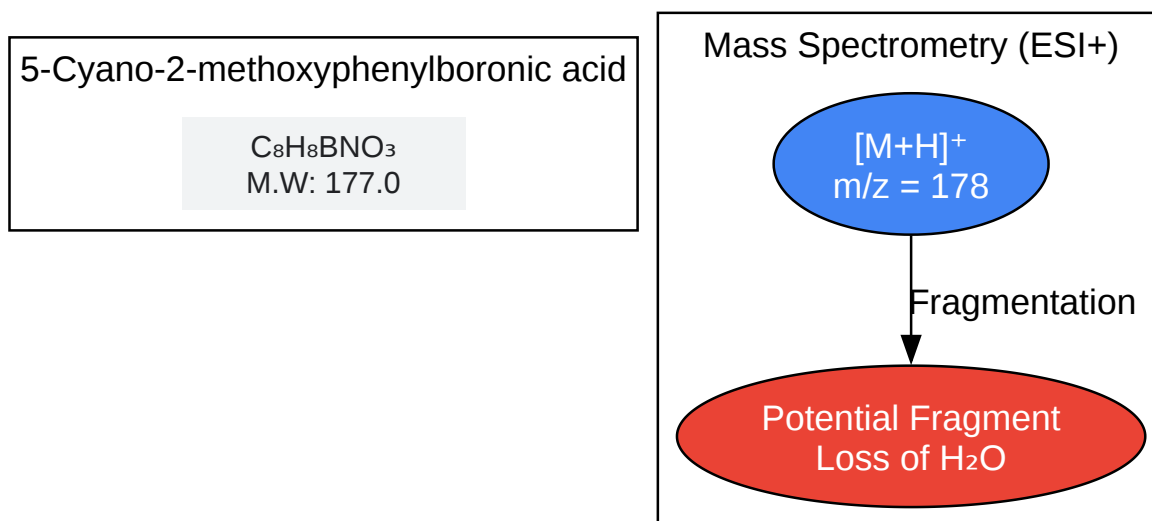
Experimental Protocol: Mass Spectrometry (ESI-MS)

- **Sample Preparation:** Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
- Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in the positive ion mode over a suitable mass range (e.g., m/z 50-500).
- Data Analysis: Identify the molecular ion peak ($[M+H]^+$) to confirm the molecular weight.

Visualizing Molecular Fragmentation

The fragmentation pattern in mass spectrometry provides valuable structural information. Below is a conceptual representation of the molecular structure and a key potential fragmentation.



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Caption: Key species in ESI-MS analysis.

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **5-Cyano-2-methoxyphenylboronic acid** will exhibit characteristic absorption bands for the O-H, C-H, $C\equiv N$, and B-O bonds.

Table 4: Expected IR Absorption Bands for **5-Cyano-2-methoxyphenylboronic acid**

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group
~3300 (broad)	O-H stretch	Boronic acid (-B(OH) ₂)
~3100-3000	C-H stretch	Aromatic C-H
~2950-2850	C-H stretch	Methoxy (-OCH ₃)
~2230-2210	C≡N stretch	Cyano (-CN)
~1600, ~1480	C=C stretch	Aromatic ring
~1350-1300	B-O stretch	Boronic acid
~1250	C-O stretch	Aryl ether (-O-CH ₃)

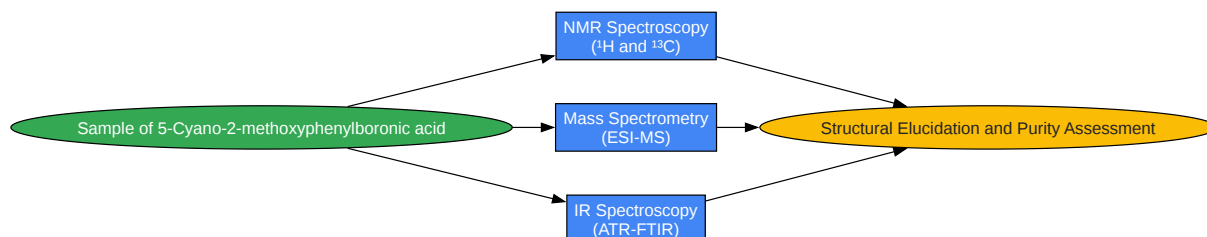
Expert Insight: The broadness of the O-H stretching band is due to hydrogen bonding between the boronic acid groups. The sharp, intense peak for the cyano group stretch is a highly characteristic feature in the IR spectrum.

Experimental Protocol: IR Spectroscopy (ATR)

- **Sample Preparation:** Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- **Data Acquisition:** Collect the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of **5-Cyano-2-methoxyphenylboronic acid**.



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Caption: Integrated spectroscopic analysis workflow.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a comprehensive and self-validating analytical profile of **5-Cyano-2-methoxyphenylboronic acid**. This guide serves as a foundational resource for researchers, enabling confident identification, purity assessment, and utilization of this important chemical entity in their scientific endeavors. The detailed protocols and expert insights provided herein are designed to ensure technical accuracy and reproducibility in the laboratory.

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References

- 1. 5-CYANO-2-METHOXYPHENYLBORONIC ACID | 612833-37-1 [m.chemicalbook.com]
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